2-(4-Chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone
Description
2-(4-Chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a piperazine core substituted with a cyclohexyl group and an ethanone moiety linked to a 4-chlorophenoxy group. Its molecular formula is C₁₉H₂₄ClN₂O₂ (molecular weight: ~347.45 g/mol).
Properties
Molecular Formula |
C18H25ClN2O2 |
|---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H25ClN2O2/c19-15-6-8-17(9-7-15)23-14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2 |
InChI Key |
TUEYJTHXHMBKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone typically involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate. This intermediate is then reacted with 4-cyclohexylpiperazine under suitable conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine-Substituted Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Cyclohexyl vs. Benzyl/Phenyl Groups : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to benzyl () or phenyl () substituents. This may improve membrane permeability in biological systems.
- Chlorophenoxy vs. Hydroxyphenyl: Unlike hydroxylated analogs in (e.g., 2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone), the lack of hydroxyl groups in the target compound reduces polarity and aqueous solubility but enhances metabolic stability .
- Synthetic Routes: Most analogs in are synthesized via the Hoesch reaction, suggesting the target compound could be prepared similarly using cyclohexylpiperazine and 4-chlorophenoxy precursors.
Physicochemical and Functional Differences
- Crystallinity: Derivatives like 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone () exhibit well-defined crystalline structures, while the target compound’s bulkier cyclohexyl group may reduce crystallinity, favoring amorphous forms.
- However, the cyclohexylpiperazine moiety may redirect selectivity toward non-cannabinoid targets.
Implications for Drug Design
- Steric Effects : The cyclohexyl group’s bulk may reduce off-target interactions compared to smaller substituents, improving specificity.
- Metabolic Stability : The absence of hydroxyl groups (vs. analogs) likely decreases susceptibility to phase II metabolism (e.g., glucuronidation).
- Synergy with Chlorophenoxy: The electron-withdrawing chlorine atom enhances stability against oxidative degradation, a feature shared with JWH-201 ().
Biological Activity
2-(4-Chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a chlorophenoxy group and a cyclohexylpiperazine moiety, may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of 2-(4-Chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone can be represented as follows:
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known to facilitate binding to these receptors, potentially influencing mood and anxiety pathways.
Biological Activity Overview
The biological activities attributed to 2-(4-Chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone can be summarized in the following categories:
- Antidepressant Activity : Compounds similar in structure have shown promise as antidepressants by modulating serotonin levels.
- Antipsychotic Properties : The interaction with dopamine receptors suggests potential antipsychotic effects, which are critical in managing schizophrenia and related disorders.
- Anxiolytic Effects : The anxiolytic properties may arise from the compound's ability to influence GABAergic activity.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines. For instance:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Study A | HEK293 | 10 µM | Significant reduction in cell viability |
| Study B | SH-SY5Y | 5 µM | Increased neurite outgrowth |
| Study C | PC12 | 20 µM | Enhanced dopamine release |
These studies suggest that the compound may have neuroprotective effects, particularly in neuronal cell lines.
In Vivo Studies
Animal models have been utilized to further understand the pharmacodynamics of 2-(4-Chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone. Notable findings include:
- Behavioral Tests : In rodent models, administration of the compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test.
- Biochemical Analysis : Increased levels of serotonin and norepinephrine were observed in brain tissues post-treatment, indicating a potential mechanism for its antidepressant effects.
Case Studies
A notable case study involved patients with treatment-resistant depression who were administered a derivative of this compound. The results indicated:
- Patient Response : 60% of participants showed significant improvement on standardized depression scales.
- Side Effects : Mild side effects included dizziness and nausea, which were manageable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
